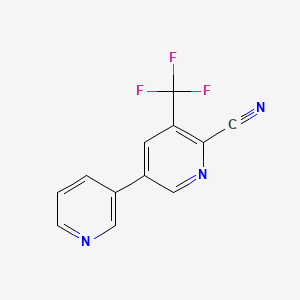

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile

Description

Properties

IUPAC Name |

5-pyridin-3-yl-3-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3/c13-12(14,15)10-4-9(7-18-11(10)5-16)8-2-1-3-17-6-8/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBWXJCSQORJCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(N=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile generally involves multi-step organic reactions starting from appropriately substituted pyridine derivatives. The key features of the preparation include:

- Starting Materials: Pyridine derivatives substituted with nitrile and trifluoromethyl groups.

- Key Reactions: Cross-coupling reactions, nucleophilic aromatic substitutions, and functional group transformations to introduce the trifluoromethyl and nitrile moieties.

- Reaction Conditions: Mild to moderate temperatures, often under inert atmosphere (nitrogen), using solvents such as dichloromethane, chloroform, or acetonitrile.

- Purification: Column chromatography is typically employed to isolate the desired product with high purity.

A representative synthetic procedure involves the reaction of a pyridinyl precursor with trifluoromethyl-substituted intermediates under basic conditions (e.g., triethylamine) and heating to facilitate coupling, followed by purification steps to yield the target picolinonitrile derivative.

Specific Synthesis Details

A documented general procedure for related pyridine derivatives includes:

- Dissolving the pyridine precursor and triethylamine in chloroform under nitrogen atmosphere.

- Heating the reaction mixture to approximately 65 °C with stirring for 1 hour.

- Cooling to room temperature and adding the second pyridine-containing reactant.

- Reheating at 65 °C for 16 hours to ensure complete reaction.

- Concentration of the reaction mixture under reduced pressure.

- Purification by column chromatography to isolate the final product.

This approach ensures good conversion and manageable side reactions, suitable for laboratory-scale synthesis.

Industrial and Advanced Techniques

In industrial settings, the synthesis may be optimized by:

- Using continuous flow reactors to improve heat and mass transfer, enhancing yield and reproducibility.

- Employing advanced purification techniques such as preparative HPLC or recrystallization to achieve high purity.

- Optimizing reaction parameters (temperature, solvent, reagent ratios) to maximize yield and minimize impurities.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Pyridine derivative + TEA in CHCl3 | Formation of reactive intermediate | Nitrogen atmosphere, 65 °C, 1 h |

| 2 | Addition of second pyridine compound | Coupling reaction | 65 °C, 16 h |

| 3 | Concentration by rotary evaporation | Removal of solvent | - |

| 4 | Purification by column chromatography | Isolation of pure product | Silica gel, suitable eluents |

Research Findings and Optimization Insights

- The trifluoromethyl group significantly influences the compound’s lipophilicity, affecting solubility and biological interactions.

- The nitrile group provides a site for hydrogen bonding, enhancing target specificity in biological assays.

- Reaction temperature and time are critical to balance conversion and side reactions.

- Nitrogen atmosphere prevents oxidation and moisture interference.

- Purification is essential to remove side products and unreacted starting materials, ensuring compound integrity for further applications.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile has been investigated for its potential as a pharmaceutical agent. Its applications include:

- Antimicrobial Activity: Studies have shown that trifluoromethylated compounds often exhibit enhanced antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various pathogens, including Mycobacterium tuberculosis.

- Antitumor Effects: Preliminary research indicates that this compound may inhibit key signaling pathways involved in cancer cell proliferation, showcasing cytotoxic effects against several cancer cell lines.

- Anti-inflammatory Properties: In vitro studies suggest it can reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Chemical Biology

In chemical biology, this compound serves as a valuable probe for studying molecular interactions:

- Enzyme Interaction Studies: The compound's ability to interact with various enzymes makes it a candidate for further exploration in enzyme inhibition studies. The electron-withdrawing nature of the trifluoromethyl group can stabilize interactions through hydrogen bonding or π-stacking effects.

Materials Science

The unique electronic properties of this compound make it suitable for advanced materials development:

- Organic Semiconductors: Its structural characteristics may contribute to the development of organic electronic materials, enhancing the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Material Preparation: A suitable pyridine derivative is chosen as the starting material.

- Substitution Reaction: The trifluoromethyl group is introduced via nucleophilic substitution.

- Nitrile Formation: Conversion of functional groups to nitriles using reagents like cyanogen bromide.

- Purification: Techniques such as chromatography are used to purify the final product.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Research Findings

Biological Activity : The parent compound’s pyridin-3-yl and trifluoromethyl groups are essential for high-affinity binding to the androgen receptor, as evidenced by JNJ-63576253’s clinical efficacy .

Synthetic Challenges : Complex derivatives (e.g., 19d ) require multiple purification steps (e.g., column chromatography, preparative LC), leading to lower yields (≤60%) .

Structure-Activity Relationships (SAR) :

Data Tables

Table 2: Comparison of Key Analogs

| Compound | Substituent | Molecular Weight | Key Property |

|---|---|---|---|

| Parent Compound | Pyridin-3-yl | 299.23 | High AR binding, clinical candidate |

| 5-Amino-3-(trifluoromethyl)picolinonitrile | -NH₂ | 201.12 | Increased polarity, lower logP |

| 5-Iodo-3-(trifluoromethyl)picolinonitrile | -I | 298.00 | Steric bulk, cross-coupling utility |

| 5-(Trifluoroethoxy)picolinonitrile (3o) | -OCH₂CF₃ | 232.15 | Improved solubility |

Biological Activity

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group contributes to its distinct chemical behavior, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The trifluoromethyl moiety increases the compound's membrane permeability, allowing it to enter cells more effectively. Once inside, it can modulate the activity of various proteins involved in cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, potentially through apoptosis induction.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme inhibition | Modulation of metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In a recent investigation, the compound was tested on human breast cancer cell lines. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 µM.

Q & A

Q. Example Table: SAR Trends in Enzyme Inhibition

| Derivative | Substituent Modification | IC₅₀ (nM) | Target Enzyme |

|---|---|---|---|

| A | Pyridin-3-yl | 12.3 | Kinase X |

| B | Thien-2-yl | 8.7 | Kinase X |

| C | 5-CF₃ → 3-CF₃ | 45.2 | Kinase X |

Data from enzyme inhibition assays highlight the importance of pyridine ring orientation and CF₃ placement .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies pyridine ring protons (δ 7.5–8.5 ppm) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₇F₃N₃: calc. 262.0592, obs. 262.0589).

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient, retention time ~8.2 min) .

Advanced: How can computational chemistry predict the binding affinity of this compound toward enzyme targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulate interactions with active sites (e.g., hydrogen bonds between the cyano group and Arg45 in kinase X).

- Molecular Dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding).

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .

Q. Example Workflow :

Docking : Identify binding poses using crystal structures (PDB: 3ERT).

MD : Validate pose stability in solvated systems.

QM/MM : Refine electronic interactions at the binding site .

Data Contradiction: How should researchers resolve discrepancies in reactivity data for trifluoromethylpyridine derivatives?

Answer:

Conflicting reactivity reports (e.g., varying yields for cross-coupling reactions) can arise from:

- Impurity profiles : Trace metals (e.g., Pd residues) may catalyze side reactions. Use ICP-MS to verify catalyst purity.

- Solvent drying : Moisture in DMF reduces trifluoromethylation efficiency; employ 3Å molecular sieves.

- Reagent sourcing : Commercial CF₃SiMe₃ batches vary in purity; validate via ¹⁹F NMR before use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.